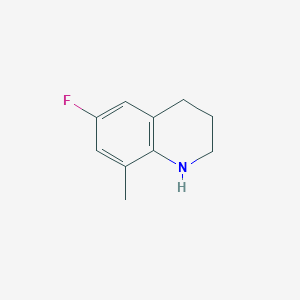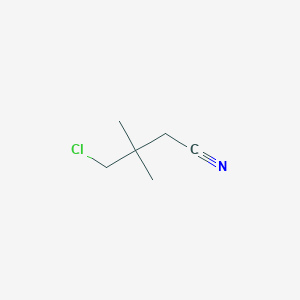![molecular formula C21H25N5O3S B2521937 2-((6,8-diméthyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tétrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diéthylacétamide CAS No. 893907-14-7](/img/structure/B2521937.png)
2-((6,8-diméthyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tétrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diéthylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la liaison à l'ADN du facteur nucléaire-κB (NF-κB)
Le composé titre, également connu sous le nom de N’-[2-(7,8-diméthyl-2,4-dioxo-3,4-dihydrobenzo[g]ptéridin-10(2H)-yl)éthylidène]-4-nitrobenzohydrazide, a été étudié pour sa capacité à inhiber la liaison à l'ADN du NF-κB. NF-κB est un facteur de transcription qui joue un rôle crucial dans la régulation des réponses immunitaires et de l'inflammation . Le composé a montré une inhibition significative de la liaison du NF-κB p50, ce qui en fait un candidat potentiel pour les interventions thérapeutiques ciblant les maladies liées au NF-κB, telles que les cancers et les affections inflammatoires chroniques.
Dérivés de la flavine et inhibition du NF-κB
Les dérivés de la flavine ont retenu l'attention en tant qu'inhibiteurs potentiels du NF-κB. Dans ce contexte, le composé synthétisé (1) s'est avéré inhiber la liaison à l'ADN du NF-κB p50 d'environ 23 % à une concentration de 100 µM. Cette inhibition suggère sa pertinence dans la modulation des voies médiées par le NF-κB .
Structure chimique et synthèse
Le composé a été obtenu en faisant réagir la formylméthylflavine avec la p-nitrobenzohydrazide. Sa structure a été caractérisée à l'aide de diverses techniques, notamment la RMN 1H, la RMN 13C, la spectrométrie de masse par ionisation par électronébulisation (ESI-MS), la spectroscopie infrarouge (IR) et la spectroscopie ultraviolette (UV). Deux diastéréoisomères ont été observés, bien qu'ils n'aient pas pu être séparés par chromatographie liquide haute performance (HPLC) .
Propriétés
IUPAC Name |
2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYVIHSNLZYJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
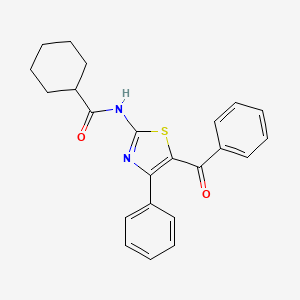
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B2521859.png)
![(2E)-3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one](/img/structure/B2521860.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

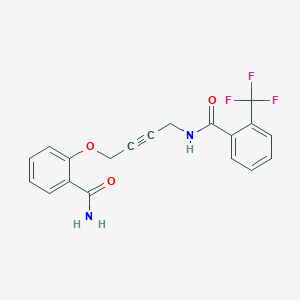
![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

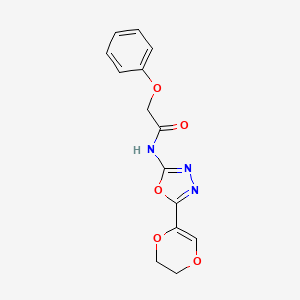
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
